molecular formula C7H8N4 B13021330 3-Methylimidazo[1,5-a]pyrazin-8-amine

3-Methylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13021330
M. Wt: 148.17 g/mol
InChI Key: WTLGDXNPVKLNAA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyrazin-8-amine (CAS Number: 1040751-50-5) is a chemical compound that serves as a key synthetic intermediate and core scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. The 8-amino-imidazo[1,5-a]pyrazine core is a privileged structure in drug discovery. This specific derivative has been identified as a fundamental building block for the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis and certain types of B-cell cancers . Researchers utilize this scaffold to create reversible, non-covalent BTK inhibitors that exhibit excellent kinase selectivity and desirable pharmacokinetic profiles in preclinical models . The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) exploration, enabling the optimization of potency and selectivity against this important biological target . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. It is not approved for use in humans or animals.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C7H8N4/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3,(H2,8,9)

InChI Key

WTLGDXNPVKLNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a bromo derivative of imidazopyrazine and an arylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as sodium carbonate in a dimethoxyethane-water mixture . Microwave irradiation can be used to assist the reaction, optimizing the conditions for better yields .

Industrial Production Methods

Industrial production of 3-Methylimidazo[1,5-a]pyrazin-8-amine typically involves large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazopyrazine derivatives.

    Substitution: Formation of alkylated imidazopyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and inflammation .

Comparison with Similar Compounds

Research Findings and Trends

  • Kinase Inhibition: Bulky substituents (e.g., quinolinyl in Linsitinib) improve target selectivity but may reduce oral bioavailability. Smaller groups (e.g., methyl in the parent compound) favor metabolic stability .
  • Structural Optimization : Introducing piperazine or cyclobutyl groups () enhances potency against PfCDPK4 and kinases, respectively, but requires balancing steric effects .

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